molecular formula C13H12O2 B13488199 6-Ethyl-naphthalene-2-carboxylic acid

6-Ethyl-naphthalene-2-carboxylic acid

Cat. No.: B13488199
M. Wt: 200.23 g/mol
InChI Key: YSRVYSHBXCTHTR-UHFFFAOYSA-N
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Description

6-Ethyl-naphthalene-2-carboxylic acid is an organic compound belonging to the class of naphthalenecarboxylic acids It is characterized by the presence of an ethyl group at the 6th position and a carboxylic acid group at the 2nd position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-naphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with ethyl chloroformate, followed by hydrolysis to yield the desired carboxylic acid. The reaction typically requires a strong Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Alcohols or aldehydes

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

6-Ethyl-naphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various naphthalene derivatives and can be used in the study of aromatic substitution reactions.

    Biology: The compound’s derivatives may exhibit biological activity and can be investigated for potential pharmaceutical applications.

    Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-naphthalene-2-carboxylic acid and its derivatives depends on their specific molecular targets and pathways. For instance, if the compound is used as a pharmaceutical agent, it may interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The exact mechanism would vary based on the specific application and the nature of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthoic acid: Similar structure but lacks the ethyl group at the 6th position.

    1-Naphthoic acid: Isomer with the carboxylic acid group at the 1st position.

    Naphthalene-1,4-dicarboxylic acid: Contains two carboxylic acid groups at the 1st and 4th positions.

Uniqueness

6-Ethyl-naphthalene-2-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

6-ethylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H12O2/c1-2-9-3-4-11-8-12(13(14)15)6-5-10(11)7-9/h3-8H,2H2,1H3,(H,14,15)

InChI Key

YSRVYSHBXCTHTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O

Origin of Product

United States

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